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molecular formula C8H10N2O3S B2936315 Methyl 4-methoxy-2-(methylthio)pyrimidine-5-carboxylate CAS No. 15400-57-4

Methyl 4-methoxy-2-(methylthio)pyrimidine-5-carboxylate

Cat. No. B2936315
M. Wt: 214.24
InChI Key: NZIYNNXIVRNAKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07855201B2

Procedure details

A mixture of 2.2 g of methyl 4-methoxy-2-(methylthio)pyrimidine-5-carboxylate, 15 g of Raney nickel (washed with methanol to remove water) and 200 mL of methanol was stirred under 1 atm hydrogen overnight. Conversion was incomplete by LCMS so the mixture was filtered and treated with 15 g of fresh Raney nickel under hydrogen overnight. After filtration and concentration under reduced pressure, purification by flash chromatography (0%-10% ethyl acetate in hexanes) gave the product as white crystalline solid: MS (m+1)=169.1; 1H NMR (400 MHz, CDCl3) 9.0 (s, 1H), 8.82 (s, 1H), 4.1 (s, 3H), 3.9 (s, 3H).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([C:9]([O:11][CH3:12])=[O:10])=[CH:7][N:6]=[C:5](SC)[N:4]=1.[H][H]>[Ni].CO>[CH3:1][O:2][C:3]1[C:8]([C:9]([O:11][CH3:12])=[O:10])=[CH:7][N:6]=[CH:5][N:4]=1

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
COC1=NC(=NC=C1C(=O)OC)SC
Name
Quantity
15 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered
ADDITION
Type
ADDITION
Details
treated with 15 g of fresh Raney nickel under hydrogen overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
After filtration and concentration
CUSTOM
Type
CUSTOM
Details
under reduced pressure, purification by flash chromatography (0%-10% ethyl acetate in hexanes)

Outcomes

Product
Name
Type
product
Smiles
COC1=NC=NC=C1C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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